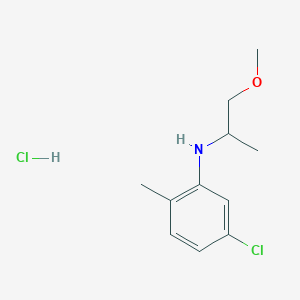
5-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline hydrochloride
Overview
Description
5-Chloro-N-(1-methoxypropan-2-yl)-2-methylaniline hydrochloride, also known as 5-chloro-2-methylaniline hydrochloride (5-ClMAH), is an aniline derivative that has been widely used in various scientific research applications. It is a colorless, water-soluble, crystalline solid that is soluble in organic solvents such as ethanol and has a melting point of 152-153°C. 5-ClMAH has been used in various laboratory experiments and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
Serotonin 2C Receptor Agonists and Behavioral Satiety Sequence
Studies have examined the role of 5-hydroxytryptamine (5-HT)(2C) receptor subtype in controlling ingestive behavior in mice. The effects of selective 5-HT(2C) receptor agonists, including compounds similar to 5-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline hydrochloride, were compared to D-fenfluramine, demonstrating a dose-dependent decrease in food intake. This suggests its potential use in appetite control and obesity treatment (Hewitt et al., 2002).
Comparative Metabolism in Human and Rat Liver Microsomes
Research on chloroacetamide herbicides, structurally related to this compound, indicates differences in metabolism between human and rat liver microsomes. This could imply variations in the metabolic pathways and toxicological profiles of similar compounds in different species, highlighting the importance of species-specific studies in drug development (Coleman et al., 2000).
Holistic Assessment of Environmental Fate in Agricultural Watersheds
Metolachlor, structurally similar to this compound, has been studied for its occurrence and fate in the environment. Understanding the distribution and degradation of such compounds in agricultural environments is crucial for assessing their environmental impact and guiding safe usage practices (Rose et al., 2018).
Electrochemical and Photoelectrochemical Behavior
The electrochemical properties of poly(o-methoxyaniline), which shares functional groups with this compound, have been studied. Its high optical contrast and photocurrent generation capabilities when irradiated suggest potential applications in electrochromic devices and photovoltaic cells (Gazotti et al., 1996).
Synthesis and Reactivity in Medicinal Chemistry
Research into the synthesis and reactivity of compounds like laquinimod, which shares structural similarities with this compound, is vital for drug development. Such studies provide insights into the chemical behavior of these compounds, which is essential for creating effective and safe pharmaceuticals (Jansson et al., 2006).
Tubulin-Polymerization Inhibitors in Cancer Research
Compounds like 6-methoxy-1,2,3,4-tetrahydroquinoline, structurally related to this compound, have been evaluated as tubulin-polymerization inhibitors. This research indicates potential applications in developing new anticancer drugs targeting the colchicine site on tubulin (Wang et al., 2014).
properties
IUPAC Name |
5-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-8-4-5-10(12)6-11(8)13-9(2)7-14-3;/h4-6,9,13H,7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZVAZUHSMILFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(C)COC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



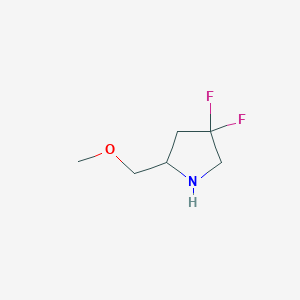
![6-Ethyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1532005.png)
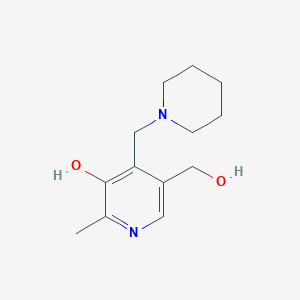
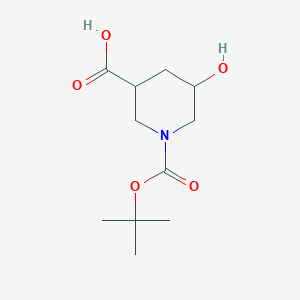
![8-(4-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1532012.png)


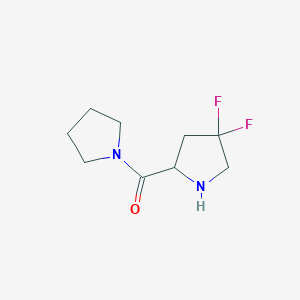

![2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1532019.png)
![4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1532020.png)
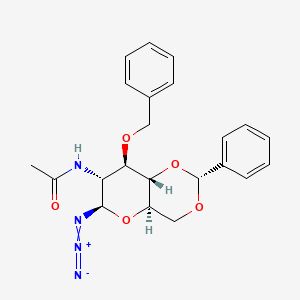
![8a-Methyl-5-oxo-hexahydro-[1,3]thiazolo[2,3-c]thiomorpholine-3-carboxylic acid](/img/structure/B1532024.png)
